Nakiterpiosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

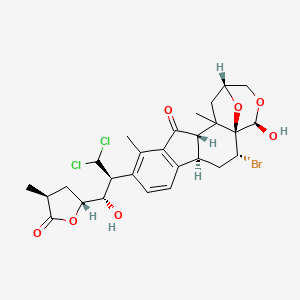

Nakiterpiosin is a unique C-nor-D-homosteroid compound isolated from the marine sponge Terpios hoshinota. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound has been shown to target microtubules, leading to mitotic arrest and cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of nakiterpiosin involves a series of complex reactions. One notable synthetic route was developed by Chuo Chen and his team at the University of Texas Southwestern Medical Center. The synthesis begins with the intramolecular [4+2] cyclization of a furan derivative, followed by a series of steps including Friedel-Crafts acylation, Noyori reduction, and photochemical Nazarov cyclization . The key steps in the synthesis include:

Intramolecular [4+2] Cyclization: This step involves the cyclization of a furan derivative to form a bicyclic ether.

Friedel-Crafts Acylation: The furan derivative undergoes acylation with maleic anhydride.

Noyori Reduction: The absolute configuration of the secondary alcohol is set using sodium formate as the hydride source.

Photochemical Nazarov Cyclization: This step completes the synthesis of the this compound skeleton with high diastereocontrol.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Currently, there are no large-scale industrial methods for producing this compound, and it is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Nakiterpiosin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, including nakiterpiosinone.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: This compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Nakiterpiosin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Biology: This compound is used to study microtubule dynamics and the mechanisms of mitotic arrest in cells.

Medicine: this compound has shown promise as an anticancer agent due to its ability to induce mitotic catastrophe in cancer cells. .

Mechanism of Action

Nakiterpiosin exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, the protein building block of microtubules, and inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and triggers mitotic catastrophe, ultimately resulting in cell death . This compound’s mechanism of action is distinct from other antimitotic agents like taxol, making it a valuable tool for studying microtubule dynamics and developing new cancer therapies .

Comparison with Similar Compounds

Nakiterpiosin belongs to the family of C-nor-D-homosteroids, which are characterized by a contracted C-ring and an expanded D-ring. Similar compounds include:

Cyclopamine: Another C-nor-D-homosteroid that inhibits the Hedgehog signaling pathway and has been studied for its anticancer properties.

Veratramine: A related compound that also affects microtubule dynamics and has potential therapeutic applications.

Nakiterpiosinone: A derivative of this compound with similar biological activities.

This compound is unique due to its marine origin and its potent anticancer activity, particularly against paclitaxel-resistant cancer cells .

Properties

Molecular Formula |

C27H31BrCl2O7 |

|---|---|

Molecular Weight |

618.3 g/mol |

IUPAC Name |

(1S,2R,4R,12S,15R,18R)-2-bromo-8-[(2S,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one |

InChI |

InChI=1S/C27H31BrCl2O7/c1-10-6-16(36-24(10)33)21(31)19(23(29)30)13-4-5-14-15-7-17(28)27-25(34)35-9-12(37-27)8-26(27,3)20(15)22(32)18(14)11(13)2/h4-5,10,12,15-17,19-21,23,25,31,34H,6-9H2,1-3H3/t10-,12+,15-,16+,17+,19-,20+,21+,25+,26?,27+/m0/s1 |

InChI Key |

ZZCVHHDIBFSYFY-JMQRXBQWSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](OC1=O)[C@H]([C@H](C2=C(C3=C(C=C2)[C@@H]4C[C@H]([C@]56[C@@H](OC[C@H](O5)CC6([C@H]4C3=O)C)O)Br)C)C(Cl)Cl)O |

Canonical SMILES |

CC1CC(OC1=O)C(C(C2=C(C3=C(C=C2)C4CC(C56C(OCC(O5)CC6(C4C3=O)C)O)Br)C)C(Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)

![12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one](/img/structure/B10754798.png)

![dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B10754802.png)

![2-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}benzoic acid](/img/structure/B10754819.png)

![3-cyclohexyl-1-[[10-[(4-fluorophenyl)sulfonylamino]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754825.png)

![2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10754841.png)

![(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10754842.png)

![N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]oxan-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754849.png)

![1-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754851.png)

![N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide](/img/structure/B10754857.png)

![N-[(2S,3S)-2-[[[(cyclohexylamino)-oxomethyl]-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide](/img/structure/B10754858.png)

![N-[(2S,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(1-naphthalenylamino)-oxomethyl]amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4-pyridinecarboxamide](/img/structure/B10754875.png)

![1-[[(4S,5R)-8-(2-cyclopentylethynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754882.png)